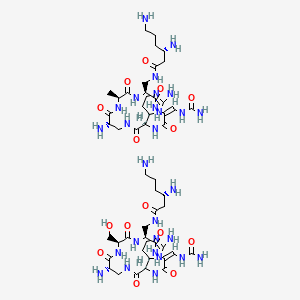
Capreomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capreomycin ist ein Antibiotikum, das hauptsächlich zur Behandlung von Tuberkulose eingesetzt wird, insbesondere bei Fällen, in denen die Krankheit gegen andere Behandlungen resistent ist. Es ist ein zyklisches Polypeptid-Antibiotikum, das vom Bakterium Streptomyces capreolus produziert wird. This compound wird typischerweise in Kombination mit anderen Antibiotika verabreicht, um seine Wirksamkeit zu erhöhen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch Fermentation unter Verwendung des Bakteriums Streptomyces capreolus hergestellt. Der Fermentationsprozess beinhaltet die Optimierung des Mediums und der Bedingungen, um die Ausbeute zu maximieren. Die Ansatzkultur wird hergestellt, indem die Schrägkultur oder die Sporenflüssigkeit von Streptomyces capreolus in ein Ansatzmedium geimpft und unter bestimmten Bedingungen kultiviert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Fermentation. Das Fermentationsmedium enthält typischerweise Maisstärke, Sojabohnenkuchenpulver, Ammoniumsulfat, Maissirup, Kaliumdihydrogenphosphat und Natriumchlorid. Der Fermentationsprozess wird in Fermentern mit kontrollierter Temperatur, pH-Wert und Belüftung durchgeführt, um ein optimales Wachstum und die Produktion zu gewährleisten .
Wirkmechanismus
Target of Action
Capreomycin primarily targets the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria .
Mode of Action
It is thought to inhibit protein synthesis by binding to the70S ribosomal unit . Additionally, this compound binds to components in the bacterial cell, resulting in the production of abnormal proteins . These proteins are necessary for the bacteria’s survival, and the production of these abnormal proteins is ultimately fatal to the bacteria .
Biochemical Pathways
It is known that the drug interferes with protein synthesis, which is a vital process for bacterial survival . The production of abnormal proteins disrupts normal cellular functions, leading to bacterial death .
Pharmacokinetics
When a 1-g dose of this compound was given intramuscularly to normal volunteers, 52% was excreted in the urine within 12 hours .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to the production of abnormal proteins . These abnormal proteins are detrimental to the bacteria’s survival, leading to bacterial death .
Action Environment
It is known that antibiotic resistance can be influenced by various environmental factors
Biochemische Analyse
Biochemical Properties
Capreomycin plays a crucial role in inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 70S ribosomal unit, which is essential for protein translation. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are detrimental to bacterial survival. This compound interacts with several biomolecules, including the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA, which it inhibits . This inhibition is critical for its antibacterial activity.
Cellular Effects
This compound exerts significant effects on bacterial cells by disrupting their protein synthesis machinery. This disruption leads to the production of faulty proteins, which ultimately results in bacterial cell death. In addition to its effects on protein synthesis, this compound can also influence cell signaling pathways and gene expression. By binding to the ribosomal unit, this compound affects the overall cellular metabolism of the bacteria, leading to a decrease in their ability to proliferate and survive .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 70S ribosomal unit, specifically targeting the 16S rRNA component. This binding inhibits the normal function of the ribosome, preventing the proper translation of mRNA into functional proteins. The production of abnormal proteins is a direct consequence of this inhibition, which is fatal to the bacteria. Additionally, this compound’s interaction with the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA further disrupts the bacterial protein synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable and effective over extended periods when stored under appropriate conditions. Its efficacy can diminish if exposed to unfavorable conditions such as extreme temperatures or prolonged exposure to light. Long-term studies have indicated that this compound can maintain its antibacterial activity for several months, provided it is stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, this compound effectively reduces bacterial load and improves survival rates in infected animals. At higher doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity. These adverse effects are particularly pronounced in animals with pre-existing renal conditions or those receiving prolonged treatment . It is crucial to carefully monitor and adjust dosages to minimize these toxic effects while maintaining therapeutic efficacy.
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes various biochemical transformations. The metabolic pathways involved include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound. These metabolic processes can influence the drug’s efficacy and toxicity, as well as its interaction with other medications .
Transport and Distribution
This compound is transported and distributed within the body through the bloodstream. It is administered parenterally, as it is not absorbed significantly from the gastrointestinal tract. Once in the bloodstream, this compound is distributed to various tissues, including the lungs, where it exerts its antibacterial effects. The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Within bacterial cells, this compound localizes primarily to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The drug’s targeting signals and post-translational modifications facilitate its localization to the ribosomal units. This specific localization is essential for this compound’s antibacterial activity, as it ensures that the drug reaches its intended site of action within the bacterial cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Capreomycin is produced through fermentation using the bacterium Streptomyces capreolus. The fermentation process involves optimizing the medium and conditions to maximize yield. The seed culture is prepared by inoculating the slant culture or spore liquid of Streptomyces capreolus into a seed medium and cultivating it under specific conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation. The fermentation medium typically contains corn starch, soybean cake powder, ammonium sulfate, corn steep liquor, potassium dihydrogen phosphate, and sodium chloride. The fermentation process is carried out in fermenters with controlled temperature, pH, and aeration to ensure optimal growth and production .
Analyse Chemischer Reaktionen
Reaktionstypen: Capreomycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre Wirksamkeit zu verbessern oder ihre Toxizität zu reduzieren.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach der gewünschten Modifikation, beinhalten jedoch typischerweise kontrollierte Temperaturen und pH-Werte .
Haupterzeugnisse: Die Haupterzeugnisse, die aus den Reaktionen mit this compound gebildet werden, sind modifizierte Derivate mit verbesserten antibakteriellen Eigenschaften oder reduzierten Nebenwirkungen. Diese Derivate werden oft auf ihre Wirksamkeit gegen arzneimittelresistente Stämme von Mycobacterium tuberculosis getestet .
Wissenschaftliche Forschungsanwendungen
Capreomycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als Zweitlinientherapie für multiresistente Tuberkulose eingesetzt. In der Chemie dient es als Modellverbindung für die Untersuchung der Synthese und Modifikation von zyklischen Polypeptid-Antibiotika. In der Biologie wird es verwendet, um die Mechanismen der Antibiotikaresistenz und die Wechselwirkungen zwischen Antibiotika und Bakterienzellen zu untersuchen .
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es die Proteinsynthese hemmt, indem es an die 70S-Ribosomen-Einheit in Bakterienzellen bindet. Diese Bindung stört die Bildung des Initiationskomplexes und hemmt die Polysomenbildung, was letztendlich zur Produktion von abnormalen Proteinen führt, die für die Bakterien tödlich sind .
Vergleich Mit ähnlichen Verbindungen
Capreomycin ist strukturell ähnlich anderen zyklischen Peptid-Antibiotika wie Viomycin. Sowohl this compound als auch Viomycin sind besonders wirksam gegen Mycobacterium tuberculosis, einschließlich multiresistenter Stämme. Sie haben einen ähnlichen Wirkmechanismus, indem sie an die ribosomale Schnittstelle binden, die die 23S-Ribonukleinsäure-Helix 69 und die 16S-Ribonukleinsäure-Helix 44 umfasst. This compound ist einzigartig in seinen spezifischen Bindungswechselwirkungen und seiner Wirksamkeit gegen bestimmte Stämme von Mycobacterium tuberculosis .
Ähnliche Verbindungen:
- Viomycin
- Streptomycin
- Amikacin
- Kanamycin
Die einzigartigen Eigenschaften von this compound und seine Rolle bei der Behandlung von multiresistenter Tuberkulose machen es zu einer wertvollen Verbindung im Bereich der Antibiotika.
Eigenschaften
CAS-Nummer |
11003-38-6 |
|---|---|
Molekularformel |
C50H88N28O15 |
Molekulargewicht |
1321.4 g/mol |
IUPAC-Name |
(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |
InChI-Schlüssel |
VCOPTHOUUNAYKQ-WBTCAYNUSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Aussehen |
White to Off-White Solid |
Color/Form |
White solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Löslichkeit |
Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |
Synonyme |
Capastat Capostatin Capreomicin Capromycin |
Herkunft des Produkts |
United States |
Q1: What is the primary mechanism of action of Capreomycin?
A1: this compound exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, this compound inhibits protein synthesis and ultimately leads to bacterial cell death.
Q2: Does this compound's activity depend on active protein synthesis in bacteria?
A2: Research suggests that this compound's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of this compound is significantly reduced. [] This finding further supports the understanding that this compound primarily acts by inhibiting protein synthesis.
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []
Q4: What are the structural components of this compound?
A4: this compound comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]
Q5: Have computational methods been used to study this compound's interactions with its target?
A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of this compound with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to this compound's activity.
Q6: How does methylation of ribosomal RNA affect this compound susceptibility?
A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in this compound susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to this compound. [, , ] This highlights the importance of rRNA methylation in mediating this compound's binding and inhibitory effects on the ribosome.
Q7: What are the challenges associated with the administration of this compound?
A7: this compound administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.
Q8: Are there ongoing efforts to develop alternative formulations for this compound delivery?
A8: Yes, research is underway to develop improved delivery methods for this compound, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of this compound. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.
Q9: What are the primary mechanisms of resistance to this compound in Mycobacterium tuberculosis?
A9: Resistance to this compound in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in this compound-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]
Q10: Does cross-resistance exist between this compound and other antituberculosis drugs?
A10: Yes, significant cross-resistance exists between this compound and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]
Q11: What are the main adverse effects associated with this compound treatment?
A11: this compound treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.
Q12: How does this compound affect electrolyte levels in the body?
A12: this compound treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.
Q13: Does the combination of this compound with other nephrotoxic drugs increase the risk of kidney damage?
A13: Yes, the concurrent use of this compound with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.
Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than this compound?
A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to this compound and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving this compound for cases where resistance or other factors preclude their use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



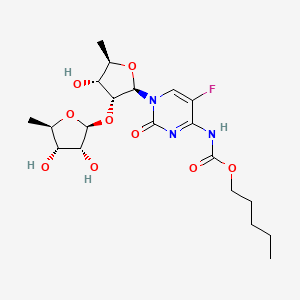
![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)
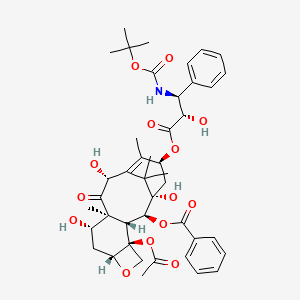


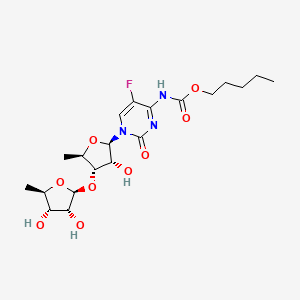


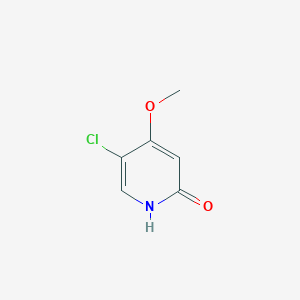
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
